molecular formula C19H22N2O6 B2955470 N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-leucine CAS No. 105329-10-0

N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-leucine

Cat. No.: B2955470
CAS No.: 105329-10-0
M. Wt: 374.393
InChI Key: QSLIMKYPQSBREK-ZDUSSCGKSA-N
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Description

Oxolinic acid is a quinoline compound . It has the molecular formula C13H11NO5 . It’s also known as 5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid .


Molecular Structure Analysis

The molecular structure of Oxolinic acid consists of a quinoline backbone with a dioxolo ring attached to it . The molecular weight of the compound is 261.2 .


Physical And Chemical Properties Analysis

Oxolinic acid is a colourless crystal . It has a density of 1.5-1.6 g/cm3 at 23℃ . Its melting point is >250℃ . The solubility of Oxolinic acid in water is 3.2 mg/l at 25℃ .

Mechanism of Action

Oxolinic acid has antibacterial properties similar to nalidixic acid, which is particularly active against Enterobacteriaceae . It is an inhibitor of DNA gyrases, including DNA topoisomerases .

Safety and Hazards

Oxolinic acid is for laboratory use only and not for drug, household or other uses .

Properties

IUPAC Name

(2S)-2-[(5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carbonyl)amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6/c1-4-21-8-12(18(23)20-13(19(24)25)5-10(2)3)17(22)11-6-15-16(7-14(11)21)27-9-26-15/h6-8,10,13H,4-5,9H2,1-3H3,(H,20,23)(H,24,25)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLIMKYPQSBREK-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NC(CC(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)N[C@@H](CC(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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